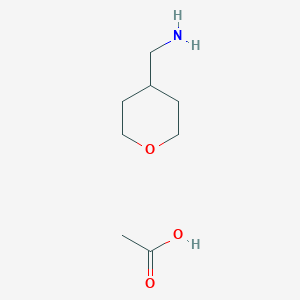

Acetic acid;oxan-4-ylmethanamine

Description

Acetic acid; oxan-4-ylmethanamine is a compound comprising acetic acid (CH₃COOH) and oxan-4-ylmethanamine (C₆H₁₃NO). The latter is a tetrahydropyran (oxane) derivative with a methanamine group at the 4-position. This compound likely exists as a salt or co-crystal, where the carboxylic acid group of acetic acid interacts with the amine group of oxan-4-ylmethanamine. Such acid-amine complexes are common in pharmaceutical and industrial chemistry due to their tunable solubility, stability, and bioactive properties.

These derivatives are often synthesized via refluxing amines with acids in solvents like 1,4-dioxane, followed by purification. Applications may span drug delivery, catalysis, or materials science, though further research is required to confirm its specific uses.

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

acetic acid;oxan-4-ylmethanamine |

InChI |

InChI=1S/C6H13NO.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |

InChI Key |

LGXHJPCEXUYVQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1COCCC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxan-4-ylmethanamine can be achieved through several methods. One common approach involves the reaction of oxan-4-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of oxan-4-ylmethanol using ammonia or an amine source under high temperature and pressure conditions.

Industrial Production Methods

Industrial production of acetic acid;oxan-4-ylmethanamine typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxan-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethanone derivatives.

Reduction: Reduction reactions can convert the compound into oxan-4-ylmethanol derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxan-4-ylmethanone derivatives.

Reduction: Oxan-4-ylmethanol derivatives.

Substitution: Various substituted oxan-4-ylmethanamine derivatives.

Scientific Research Applications

Acetic acid;oxan-4-ylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;oxan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analogous compounds. †pKa values reflect the acid component.

Key Observations :

- Solubility : Acetic acid salts generally exhibit higher aqueous solubility compared to oxalic acid derivatives due to acetic acid’s lower acidity and smaller size.

Metabolic and Mechanistic Insights

- Acid Resistance : Glutamine synthetase in E. coli neutralizes intracellular pH under acidic stress by releasing ammonia, a mechanism that may extend to acetic acid-amine salts.

- Oxidative Stress : Downregulation of NAD(P)H-dependent reductases in acetic acid-producing bacteria suggests that oxidative stress management is critical for microbial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.